

An In-depth Technical Guide to Aurofusarin: Chemical Structure, Properties, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurofusarin, a dimeric naphthoquinone pigment produced by various Fusarium species, has garnered significant scientific interest due to its distinct chemical structure and diverse biological activities.[1] This document provides a comprehensive overview of **aurofusarin**, detailing its chemical and physical properties, biosynthetic pathway, and biological implications. It is intended to serve as a technical resource for professionals engaged in mycotoxin research, natural product chemistry, and drug discovery.

Chemical Structure and Physicochemical Properties

Aurofusarin is a homodimeric polyketide characterized by a complex naphthoquinone structure.[2] First described in 1937, its chemical structure was fully elucidated in 1966.[3][4] It is a golden yellow to red micro-crystalline pigment, with its color being pH-dependent, appearing yellow in acidic conditions and reddish in alkaline environments.[2][5]

The molecule is formed through the dimerization of two rubrofusarin monomers.[6]

Spectroscopic and degradative studies have confirmed that **aurofusarin** is a dimeric quinone composed of substituted naphthopyran units.[1]



Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of aurofusarin.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C30H18O12 | [5][7][8] |
| Molecular Weight | 570.5 g/mol | [5][7][8] |
| CAS Number | 13191-64-5 | [7] |
| Melting Point | > 360 °C | [5][7] |
| Appearance | Golden yellow-orange or red micro-crystalline prism [5][7] | |
| Solubility | Moderately soluble in organic solvents; insoluble in water | [5][9] |

Spectroscopic Data

The structural elucidation of **aurofusarin** has been heavily reliant on various spectroscopic techniques.

While specific NMR data for **aurofusarin** itself is not detailed in the provided search results, ¹H-NMR has been utilized for its quantification.[3][4] For its precursor, rubrofusarin, the following ¹H and ¹³C NMR data have been reported in CDCl₃ with a drop of DMSO.[10]

Table 2: NMR Spectroscopic Data for Rubrofusarin[10]



| ¹H NMR | ¹³ C NMR | | |
|--------------------|----------------------|--------------------|------------|
| Chemical Shift (δ) | Description | Chemical Shift (δ) | Assignment |
| 2.24 ppm | (3H, s, Me) | 20.6 ppm | Me |
| 5.85 ppm | (1H, s, H-3) | 100.0 ppm | C-10 |
| 6.29 ppm | (1H, d, J=2.14, H-7) | 100.8 ppm | C-7, C-9 |
| 6.45 ppm | (1H, d, J=2.17, H-9) | 101.8 ppm | C-12 |
| 6.73 ppm | (1H, s, H-10) | 105.5 ppm | C-13 |
| 9.5 ppm | (1H, s, OH-6) | 105.8 ppm | C-3 |
| 15.9 ppm | (1H, s, OH-5) | 140.1 ppm | C-14 |
| 151.9 ppm | C-11 | _ | |
| 158.6 ppm | C-6 | _ | |
| 160.9 ppm | C-8 | _ | |
| 161.9 ppm | C-5 | _ | |
| 168.5 ppm | C-2 | _ | |
| 183.6 ppm | C-4 | _ | |

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a key technique for the quantification of **aurofusarin**.[11] In positive electrospray ionization mode, the precursor ion ([M+H]+) is observed at m/z 571.0865.[8]

Table 3: Mass Spectrometry Data for **Aurofusarin**[8]



| Parameter | Value | |
|-------------------------|--|--|
| Ionization Mode | ESI Positive | |
| Precursor Adduct | [M+H]+ | |
| Precursor m/z | 571.0865 | |
| Fragmentation Mode | HCD | |
| Key Fragment Ions (m/z) | 556.0636, 541.0401, 539.0609, 511.0659 | |

Biosynthesis of Aurofusarin

Aurofusarin biosynthesis is a complex, multi-step enzymatic process originating from a polyketide pathway. The genes responsible for this process are located in a gene cluster, often referred to as the PKS12 gene cluster in Fusarium graminearum.[3][6][12] This cluster contains genes encoding the polyketide synthase (PKS12), transcription factors (AurR1, AurR2), and various tailoring enzymes.[12]

The biosynthesis begins with the condensation of one acetyl-CoA and six malonyl-CoA units by the PKS12 enzyme to form the naphthopyrone YWA1.[13] YWA1 then undergoes a series of modifications, including dehydrogenation and methylation, to form the monomer rubrofusarin. [13] The final step is the dimerization of two oxidized rubrofusarin molecules, a reaction catalyzed by a putative laccase, Gip1, to form **aurofusarin**.[6][14] The transcription factor AurR1 positively regulates the expression of several genes within the cluster.[3]



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Caption: Biosynthetic pathway of **aurofusarin** in Fusarium graminearum.

Biological Activities and Significance

Aurofusarin exhibits a range of biological activities, making it a molecule of interest for both its potential applications and its role in toxicology.

- Antibiotic Properties: Aurofusarin has demonstrated antibiotic activity, particularly against probiotic bacteria.[3][4] This suggests a role in the competitive saprophytic ability of the producing fungus.[9]
- Cytotoxicity and Genotoxicity: Studies have shown that aurofusarin is cytotoxic and genotoxic to human colon cells, where it induces oxidative stress.[4]
- Toxicity in Animals: Aurofusarin has been shown to negatively impact the development of eggs and embryos in poultry and reduces the quality of chicken meat.[9][13]
- Relationship with Mycotoxin Production: There is evidence suggesting a link between aurofusarin biosynthesis and the production of other mycotoxins like deoxynivalenol (DON) and zearalenone (ZEA). Mutants unable to produce aurofusarin have been observed to produce increased amounts of ZEA.[9]

Experimental Protocols Extraction and Purification

A common method for the extraction of **aurofusarin** involves using a benzene-acetone (4:1) solvent system, followed by purification using chromatography on silica gel impregnated with oxalic acid.[9]

Quantification by HPLC-DAD

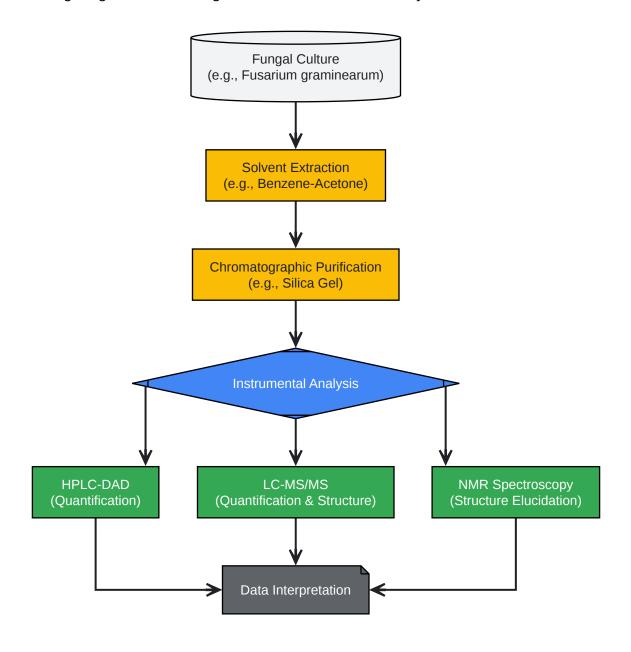
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of **aurofusarin** and its precursor, rubrofusarin.

 System: Shimadzu HPLC system with LC-20AD pumps, DGU-20A degasser, SIL-20 HT autosampler, CTO-10AS column oven, and SPD-M20A diode array detector.[15]



- Column: Mediterranean Sea 18 column.[15]
- Detection: Peaks are identified by comparison to aurofusarin and rubrofusarin standards.
 [15]

The following diagram outlines a general workflow for the analysis of aurofusarin.



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Caption: General experimental workflow for **aurofusarin** analysis.

Gene Deletion and Replacement in Fusarium



Investigating the function of genes in the **aurofusarin** biosynthetic cluster often involves targeted gene replacement. Agrobacterium tumefaciens-mediated transformation is a commonly used technique for this purpose.[6] This allows for the creation of knockout mutants, which can then be analyzed to determine the effect of the deleted gene on the production of **aurofusarin** and its intermediates.[6]

Conclusion

Aurofusarin remains a significant secondary metabolite in the study of Fusarium species. Its well-defined chemical structure, complex biosynthetic pathway, and notable biological activities present numerous avenues for future research. This guide provides a foundational understanding of **aurofusarin**, intended to support further investigation into its properties and potential applications, as well as the mitigation of its toxic effects. The detailed data and protocols herein should serve as a valuable resource for researchers in the field.

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